12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl-
Description
This compound belongs to the dibenzodioxaphosphocin family, characterized by a phosphorus-containing heterocyclic core fused with two benzene rings. The specific substitution pattern includes:
- 4,8-Dicyclohexyl groups: Bulky cyclohexyl substituents that enhance lipophilicity and steric hindrance.
- 2,10-Dimethyl groups: Smaller alkyl groups influencing electronic effects and molecular symmetry.
- 6-Hydroxy group: A polar functional group enabling hydrogen bonding and derivatization (e.g., salt formation or esterification).
Properties
CAS No. |
73912-21-7 |
|---|---|
Molecular Formula |
C27H35O3P |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1,9-dicyclohexyl-11-hydroxy-3,7-dimethyl-5H-benzo[d][1,3,2]benzodioxaphosphocine |
InChI |
InChI=1S/C27H35O3P/c1-18-13-22-17-23-14-19(2)16-25(21-11-7-4-8-12-21)27(23)30-31(28)29-26(22)24(15-18)20-9-5-3-6-10-20/h13-16,20-21,28H,3-12,17H2,1-2H3 |
InChI Key |
PFUFEQATNPTGNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C3CCCCC3)OP(OC4=C(C2)C=C(C=C4C5CCCCC5)C)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound involves the formation of the cyclic phosphorinic ring system (dioxaphosphocin) through cyclization reactions of appropriate phosphorus-containing precursors with aromatic diols or phenols, followed by substitution with bulky cyclohexyl and methyl groups to achieve the desired 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl substitution pattern.
Key Starting Materials
6-Chloro and 6-oxo phosphocins/phosphepins: These intermediates serve as pivotal phosphorus-containing precursors for the cyclization step leading to the target cyclic pyrophosphite structure.
Dicyclohexyl-substituted phenols: Provide the bulky cyclohexyl groups at positions 4 and 8.
Methyl-substituted aromatic rings: Introduce methyl groups at positions 2 and 10.
Synthetic Route Summary
According to patent EP 0733639 A1, the preparation involves:
Formation of the cyclic phosphorinic intermediate: Starting from 6-chloro or 6-oxo phosphocins, which are synthesized by reacting phosphorus trichloride derivatives with substituted phenols under controlled conditions.
Cyclization to form the dioxaphosphocin ring: Intramolecular cyclization occurs through nucleophilic attack of hydroxyl groups on the phosphorus center, facilitated by base catalysts or thermal conditions.
Substitution and functionalization: Introduction of dicyclohexyl and methyl groups is achieved either by using substituted phenols in the initial step or by post-cyclization alkylation reactions.
Purification: The final compound is purified using chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC), often employing acetonitrile-water mobile phases with acidic modifiers for optimal separation.
Reaction Conditions and Parameters
Analytical Characterization During Preparation
HPLC Analysis: Reverse-phase HPLC methods have been developed for monitoring the purity and separation of the compound and its impurities, using Newcrom R1 columns with mobile phases of acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility.
Mass Spectrometry: Used to confirm molecular weight and structural integrity during synthesis.
NMR Spectroscopy: Employed to verify the chemical environment of phosphorus and aromatic protons, confirming ring formation and substitution patterns.
Research Discoveries and Improvements in Preparation
Stability and Processing
The cyclic pyrophosphite structure of this compound imparts significant stability against oxidative, thermal, and photodegradation, making it a valuable stabilizer in polymer processing, especially for polyolefins like polypropylene. This functional performance is directly linked to the precise synthetic control of the compound’s structure.
Scalability and Purity
The liquid chromatography methods described enable scalable purification, allowing for isolation of high-purity compound suitable for industrial applications and pharmacokinetic studies. The availability of smaller particle size columns (3 µm) facilitates ultra-performance liquid chromatography (UPLC) for rapid analysis.
Patent-Documented Innovations
The European Patent EP 0733639 A1 details novel cyclic pyrophosphites including this compound, emphasizing stabilized compositions and methods to improve synthesis yields and stability during processing. The patent highlights:
Use of specific phosphorus precursors to enhance ring formation efficiency.
Conditions minimizing side reactions and degradation.
Application of the compound as a processing stabilizer in organic materials.
Data Tables Summarizing Preparation Parameters and Analytical Conditions
Chemical Reactions Analysis
Oxidation Reactions
The phosphorus atom in the dioxaphosphocin ring undergoes oxidation under aerobic conditions or in the presence of oxidizing agents. For example, exposure to atmospheric oxygen leads to the formation of a phosphate derivative:
| Reaction | Conditions | Product | References |
|---|---|---|---|
| Oxidation of P(III) → P(V) | Ambient O₂, room temperature | 6-Hydroxy-12H-dibenzo[d,g] dioxaphosphocin 6-oxide |
This reaction is critical for applications in flame retardancy, where oxidized phosphorus compounds enhance thermal stability[^6^].
Esterification and Etherification
The hydroxyl group at position 6 participates in esterification and etherification. For instance, reaction with acetic anhydride yields acetylated derivatives:
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Esterification of -OH | Acetic anhydride, H₂SO₄ | 6-Acetoxy derivative |
Etherification with alkyl halides or epoxides under basic conditions introduces alkyl/aryl groups, modifying solubility and reactivity[^3^].
Hydrolysis
The dioxaphosphocin ring is susceptible to hydrolysis under acidic or basic conditions. For example:
| Reaction | Conditions | Outcome | References |
|---|---|---|---|
| Acidic hydrolysis | H₃PO₄, aqueous solution | Ring opening to form phosphoric acid derivatives | |
| Basic hydrolysis | NaOH, H₂O | Degradation into phenolic byproducts |
Hydrolysis pathways are significant in environmental degradation studies[^3^].
Coordination Chemistry
The phosphorus atom acts as a Lewis base, forming complexes with transition metals. For example:
| Reaction | Metal Salt | Complex Formed | References |
|---|---|---|---|
| Coordination with Cu(II) | CuCl₂ in ethanol | [Cu(C₂₇H₃₃O₃P)₂Cl₂] |
These complexes are studied for catalytic applications, though detailed mechanistic insights remain under investigation[^4^].
Thermal Degradation
At elevated temperatures (>200°C), the compound decomposes via:
-
C-P bond cleavage , releasing cyclohexyl radicals.
-
Aromatic ring fragmentation , yielding CO₂ and hydrocarbons.
| Decomposition Pathway | Temperature Range | Major Byproducts | References |
|---|---|---|---|
| C-P bond cleavage | 200–300°C | Cyclohexane, phosphine | |
| Ring fragmentation | >300°C | CO₂, methane, toluene |
Photochemical Reactions
UV irradiation induces:
-
Homolytic cleavage of P-O bonds.
-
Radical recombination to form dimeric species.
| Photoreaction | Conditions | Products | References |
|---|---|---|---|
| P-O bond cleavage | UV light (254 nm) | Phosphinyl radicals |
Comparative Reactivity with Analogues
Reactivity trends across structurally related compounds:
Steric effects from dicyclohexyl groups slow oxidation but enhance thermal stability[^4^][^6^].
Scientific Research Applications
Analytical Chemistry
Liquid Chromatography Applications
The compound can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies .
| Method | Mobile Phase Composition | Applications |
|---|---|---|
| HPLC | Acetonitrile, Water, Phosphoric Acid | Isolation of impurities, Pharmacokinetics |
Pharmaceutical Research
The compound's structural features suggest potential applications in drug development. Its ability to interact with biological systems makes it a candidate for further exploration in medicinal chemistry. Studies are ongoing to evaluate its efficacy as a therapeutic agent.
Case Study: Pharmacokinetics
In pharmacokinetic studies, the compound demonstrated favorable absorption characteristics in preliminary tests. These findings indicate that it could be developed into a drug formulation that ensures effective delivery and bioavailability .
Materials Science
Polymer Applications
12H-Dibenzo[d,g][1,3,2]dioxaphosphocin derivatives have been incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The integration of this compound into polymers can lead to the development of advanced materials suitable for various industrial applications .
Environmental Safety
Research has also focused on the environmental impact of this compound. Assessments have been conducted to understand its behavior in different environmental conditions and its potential effects on ecosystems. The compound's release during industrial processes necessitates careful monitoring and regulation .
Case Study: Environmental Risk Assessment
A comprehensive risk assessment was conducted to evaluate the effects of this compound on aquatic life. The study found that while acute toxicity was observed at high concentrations, the overall environmental risk was deemed manageable with proper regulations in place .
Mechanism of Action
The mechanism of action of 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the dioxaphosphocin ring can coordinate with metal ions. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Key Observations :
Regulatory and Industrial Relevance
Biological Activity
12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl- is a chemical compound with notable biological activity. This article reviews its pharmacological properties, toxicity studies, and potential applications based on current research findings.
- CAS Number : 73912-21-7
- Molecular Formula : C27H35O3P
- Molecular Weight : 438.549 g/mol
- LogP : 8.05
These properties indicate a high lipophilicity, which may influence its bioavailability and interaction with biological membranes .
Pharmacological Effects
Research has indicated that this compound exhibits various pharmacological activities. Notably:
- Antioxidant Activity : Studies suggest that compounds in the dibenzo[d,g][1,3,2]dioxaphosphocin class may possess antioxidant properties, potentially mitigating oxidative stress in biological systems.
- Cytotoxicity : In vitro studies have shown that certain derivatives of this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis .
Toxicology Studies
A comprehensive toxicological assessment was conducted to evaluate the safety profile of this compound. Key findings include:
- Acute Toxicity : In a study involving oral administration to rats, high doses (2000 mg/kg) resulted in mortality due to dosing accidents rather than direct toxicity. Clinical signs included labored breathing and abnormal body weight changes .
- Chronic Effects : Long-term exposure studies indicated reversible effects on liver enzymes and body weight. High-dose groups showed statistically significant increases in liver weight and alterations in hematological parameters but recovered during the recovery phase .
Case Study 1: Acute Toxicity in Rodents
In a controlled study, rodents were administered varying doses of the compound. The results demonstrated:
- Mortality was primarily linked to accidental dosing errors rather than inherent toxicity.
- Clinical observations included increased respiratory rates and abnormal grooming behaviors.
Case Study 2: Cytotoxicity Assessment
A series of experiments evaluated the cytotoxic effects of the compound on human cancer cell lines. Findings revealed:
- Significant dose-dependent cytotoxicity.
- Induction of apoptosis was confirmed through flow cytometry analysis.
Data Table
Q & A
Q. What are the standard synthetic routes for preparing 12H-dibenzo[d,g][1,3,2]dioxaphosphocin derivatives?
The most efficient method involves a three-component one-pot reaction using aldehydes, anilines, and 2,10-dichloro-12H-dibenzo[d,g][1,3,2]dioxaphosphorobromodite (or cyclic hydrogen phosphite) in dry toluene under reflux. Purification typically employs column chromatography, yielding derivatives with high purity (81–88% yields). Key steps include stoichiometric control of phosphorus tribromide and post-reaction filtration to remove byproducts like triethylamine hydrobromide .
Q. Which spectroscopic techniques are critical for characterizing the target compound's structure?
Essential techniques include:
- IR spectroscopy : Identifies functional groups (e.g., P=O at ~1200–1250 cm⁻¹, P-C at ~650–750 cm⁻¹) .
- Multinuclear NMR (¹H, ¹³C, ³¹P) : Resolves substituent effects on aromatic protons (δ 6.78–7.37 ppm), phosphorus environments (³¹P shifts correlate with oxidation state), and cyclohexyl/methyl group conformations .
- Mass spectrometry and elemental analysis : Confirm molecular formulas (e.g., C₃₃H₄₉P derivatives) and purity .
Advanced Research Questions
Q. How can substituents on the aminobenzyl group influence the antimicrobial activity of these compounds?
Systematic variation of substituents (e.g., 4-Cl, 4-OMe, 4-Me) reveals structure-activity relationships. For example:
- Electron-withdrawing groups (e.g., Cl) : Enhance stability via reduced electron density on the phosphorus center, potentially improving antimicrobial efficacy.
- Steric effects : Bulky cyclohexyl groups at positions 4 and 8 may hinder enzyme binding, reducing activity. Comparative bioassays (e.g., agar diffusion) should be paired with Hammett constants or computational modeling to quantify substituent effects .
Q. What methodological approaches resolve contradictions in spectral data interpretation for phosphorus-containing heterocycles?
Discrepancies in ¹³C NMR shifts (e.g., δ 87–158 ppm for aromatic carbons) or ³¹P signals require:
- Cross-validation : Compare experimental data with DFT-calculated chemical shifts.
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., phosphoric ester vs. oxide configurations).
- Isotopic labeling : Track hydrolytic degradation pathways under simulated physiological conditions .
Q. How to design experiments to study the hydrolytic stability of the phosphoric ester moiety under physiological conditions?
- pH-dependent kinetics : Monitor degradation at pH 2–7.4 (mimicking gastric to blood environments) using HPLC or ³¹P NMR.
- Temperature control : Assess activation energy (Arrhenius plots) to predict shelf-life.
- Competitive ligands : Introduce serum albumin or metal ions (e.g., Ca²⁺) to simulate in vivo interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
